molecular formula C13H15ClFN3O2 B2707125 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide CAS No. 2094121-88-5

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B2707125
CAS No.: 2094121-88-5
M. Wt: 299.73
InChI Key: HVTKYVBJUIJDPN-UHFFFAOYSA-N
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Description

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, and a pyrrolidine ring attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with chlorine and fluorine atoms through halogenation reactions.

    Coupling with Pyrrolidine: The functionalized pyridine intermediate is then coupled with N,N-dimethylpyrrolidine-2-carboxamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized products such as N-oxides.

    Reduction: Formation of reduced derivatives, potentially altering the pyridine or pyrrolidine rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane: Another compound with a similar pyridine core but different substituents.

    N-substituted-heterocycloalkyloxybenzamide compounds: Compounds with similar functional groups but different core structures.

Uniqueness

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O2/c1-17(2)13(20)9-4-3-7-18(9)12(19)8-5-6-16-11(15)10(8)14/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKYVBJUIJDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C2=C(C(=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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